3-Tert-butyl-2-hydroxybenzamide
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Overview
Description
3-Tert-butyl-2-hydroxybenzamide is an organic compound with the molecular formula C11H15NO2 It is characterized by a tert-butyl group attached to a benzene ring, which also contains a hydroxyl group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-tert-butyl-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. Another method involves the use of tert-butyl acetate or tert-butanol in the presence of oxalic acid dihydrate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-2-hydroxybenzaldehyde or 3-tert-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 3-tert-butyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Tert-butyl-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
3-tert-Butyl-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-tert-Butyl-2-hydroxybenzylamine: Similar structure but with an amine group instead of an amide group
Uniqueness
3-Tert-butyl-2-hydroxybenzamide is unique due to the presence of both a tert-butyl group and an amide functional group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-tert-butyl-2-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-6-4-5-7(9(8)13)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
SUPCJVBMEWYJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C(=O)N |
Origin of Product |
United States |
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